ユーコモル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

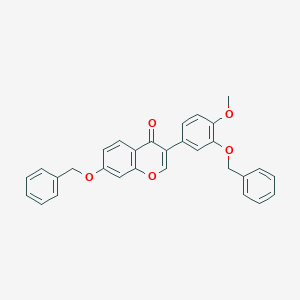

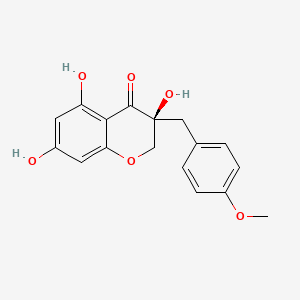

Eucomol is a natural product found in Eucomis bicolor . It is a type of flavonoid with the molecular formula C17H16O6 .

Synthesis Analysis

The synthesis of Eucomol involves the condensation of 5,7-Dihydroxychroman-4-one with anisaldehyde in acetic anhydride to yield eucomin diacetate. This is followed by the epoxidation of dibenzyleucomin and subsequent hydrogenation to produce Eucomol .Molecular Structure Analysis

Eucomol has a molecular weight of 316.30 g/mol . Its IUPAC name is (3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one . The structure of Eucomol includes a chromen-4-one ring attached to a methoxyphenyl group .Physical And Chemical Properties Analysis

Eucomol is a powder with a molecular weight of 316.31 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound has a topological polar surface area of 96.2 Ų .科学的研究の応用

抗酸化活性

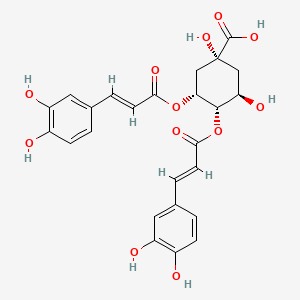

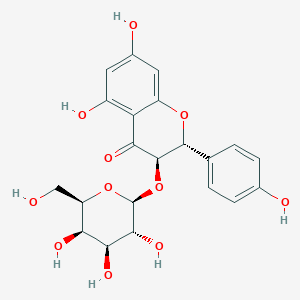

ユーコモルは強力な抗酸化物質として認識されています。その構造により、水素または電子供与体として作用することができ、これはフリーラジカルを捕捉し、酸化ストレスを軽減するために不可欠です。 この特性は、慢性疾患につながる可能性のある細胞損傷を予防する上で特に有益です {svg_1}.

抗真菌特性

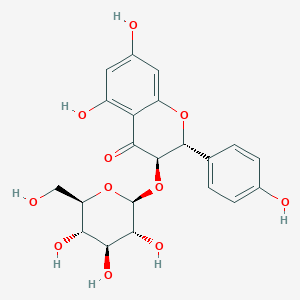

研究により、ユーコモルのようなホモイソフラボノイドが、新しい抗真菌剤の開発において潜在的な可能性を持つことが明らかになっています。 これらの化合物の抗真菌活性は、従来の抗真菌治療法(しばしば副作用や耐性につながる)に代わる選択肢を提供するため、重要です {svg_2}.

伝統医学における生物学的活性

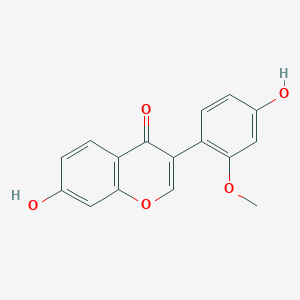

ユーコモルは、特定の植物に見られる二次代謝産物として、伝統医学で使用されてきました。 その生物活性は、様々な病状の治療を含む治療効果と、慢性および急性疾患の新しい薬剤を開発する可能性について研究されています {svg_3}.

害虫防除における役割

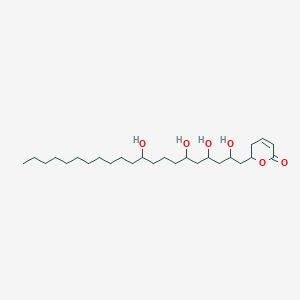

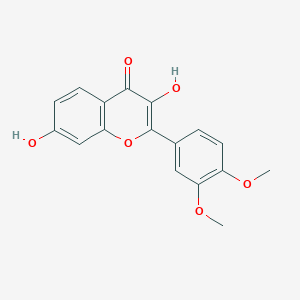

ユーコモルを含む生物活性分子は、害虫防除アプリケーションにおいて有望であることが示されています。 その天然由来と生物活性により、環境に優しい害虫管理戦略に適した候補となっています {svg_4}.

創薬における可能性

新しい薬剤を開発するためのユーコモルの生物学的可能性は、エキサイティングな研究分野です。 慢性および急性疾患の治療におけるその役割は、医薬品応用の新しい機会を開きます {svg_5}.

抗酸化容量の測定

ユーコモルの抗酸化容量は、DPPH および ABTS スキャベンジングアッセイなどの分光光度法を使用して測定できます。 これらの方法は、食品、飲料、植物抽出物の抗酸化能力を評価するために不可欠です {svg_6}.

作用機序

Target of Action

Eucomol is a bioactive flavonoid isolated from various plant species It has been reported to exhibit potent cytotoxicity against certain cell lines, such as kku-m156 and hepg2, suggesting that it may interact with cellular components involved in cell survival and proliferation .

Mode of Action

This interaction can lead to changes in cellular processes, such as cell cycle progression, apoptosis, and signal transduction

生化学分析

Biochemical Properties

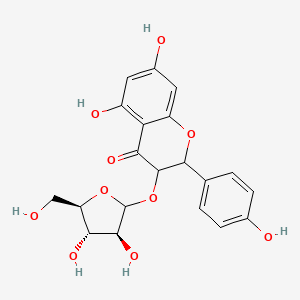

Eucomol plays a significant role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. Eucomol has been shown to exhibit potent cytotoxicity against KKU-M156 and HepG2 cells, with IC50 values of 7.12 and 25.76 μg/mL, respectively . This cytotoxic effect is likely mediated through its interaction with cellular proteins and enzymes involved in cell proliferation and apoptosis. Eucomol may inhibit key enzymes in the cell cycle, leading to cell cycle arrest and subsequent cell death. Additionally, Eucomol’s interaction with proteins involved in apoptosis signaling pathways may enhance its cytotoxic effects.

Cellular Effects

Eucomol exerts significant effects on various types of cells and cellular processes. In cancer cells, Eucomol has been observed to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Eucomol may downregulate the expression of genes involved in cell survival and proliferation while upregulating pro-apoptotic genes. Furthermore, Eucomol’s impact on cellular metabolism may involve the inhibition of metabolic pathways essential for cancer cell growth and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Eucomol have been observed to change over time. Eucomol’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Eucomol remains stable under specific storage conditions, ensuring its efficacy over time . Long-term exposure to Eucomol in in vitro and in vivo studies has demonstrated sustained cytotoxic effects, with continued inhibition of cell proliferation and induction of apoptosis. The extent of these effects may vary depending on the duration of exposure and the specific cell type being studied.

特性

IUPAC Name |

(3S)-3,5,7-trihydroxy-3-[(4-methoxyphenyl)methyl]-2H-chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-22-12-4-2-10(3-5-12)8-17(21)9-23-14-7-11(18)6-13(19)15(14)16(17)20/h2-7,18-19,21H,8-9H2,1H3/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSFQQNRFOVLGQ-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2(COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C[C@@]2(COC3=CC(=CC(=C3C2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is known about the absolute configuration of eucomol?

A1: [] The absolute configuration of (-)-eucomol was determined through X-ray crystallography of its 7-O-p-bromophenacyl derivative. This analysis, utilizing anomalous dispersion of CuKα radiation by bromine, established the 3S chirality of the compound. You can find more details in this research article: .

Q2: Are there any enantioselective synthetic routes for eucomol?

A2: [, ] Yes, several approaches for the enantioselective synthesis of eucomols have been explored. One method utilizes the Sharpless catalytic asymmetric dihydroxylation as a key step for introducing chirality. Another strategy involves the enantioselective oxidation of an enol phosphate intermediate. These methodologies provide access to enantiomerically enriched eucomols for further biological evaluation. You can find more details in these research articles: , and .

Q3: What were the initial studies on the discovery and isolation of eucomol?

A3: [] Eucomol, along with eucomin, were identified as novel natural products belonging to the homo-isoflavone class. Their isolation and structural elucidation were first reported in the study: .

Q4: Has the synthesis of eucomol and its derivatives been explored?

A4: [, , , ] Yes, researchers have developed various synthetic routes to access eucomol and its derivatives. These synthetic efforts aim to provide sufficient quantities of the compounds for further investigation of their biological properties and potential applications. For detailed synthetic procedures and characterization data, refer to these research articles: , , .

Q5: Are there any studies investigating the biological activities of eucomol or related compounds?

A5: [] Research has explored the in vitro anti-proliferative and anti-inflammatory activities of Prasachandaeng remedy, a traditional medicine containing eucomol and other bioactive compounds. The study highlights the potential therapeutic benefits of this remedy and its constituents: .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。